2-(4-Chloro-3-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
2-(4-Chloro-3-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that features a combination of aromatic and aliphatic structures. This compound is characterized by the presence of a chloro-nitroaniline moiety attached to an oxane ring with hydroxymethyl substituents. Such compounds are often of interest in various fields of chemistry and biology due to their potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group to an aniline derivative.
Chlorination: Substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Formation of Oxane Ring: Cyclization reactions to form the oxane ring structure.
Hydroxymethylation: Introduction of hydroxymethyl groups to the oxane ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-Chloro-3-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol may have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a reagent in chemical reactions.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor signaling pathways.
Pathways Involved: Could include oxidative stress pathways, signal transduction pathways, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-3-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol: can be compared with other chloro-nitroaniline derivatives or oxane ring-containing compounds.
Examples: 4-Chloro-3-nitroaniline, 2-(4-Chloro-3-nitroanilino)-oxane, and other hydroxymethyl-substituted oxanes.
Uniqueness
Structural Features: The combination of chloro, nitro, and hydroxymethyl groups on an oxane ring makes it unique.
Reactivity: Its specific reactivity patterns due to the presence of multiple functional groups.
Applications: Potentially unique applications in various scientific fields due to its distinct structure.
Properties
IUPAC Name |
2-(4-chloro-3-nitroanilino)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O7/c13-6-2-1-5(3-7(6)15(20)21)14-12-11(19)10(18)9(17)8(4-16)22-12/h1-3,8-12,14,16-19H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIMUEYYWUIYDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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